molecular formula C10H11ClN2 B3030967 3-Methylquinolin-2-amine hydrochloride CAS No. 1172338-91-8

3-Methylquinolin-2-amine hydrochloride

Cat. No.: B3030967
CAS No.: 1172338-91-8
M. Wt: 194.66 g/mol
InChI Key: IGGBYVRCRXEOCA-UHFFFAOYSA-N
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Description

3-Methylquinolin-2-amine hydrochloride (CAS RN: 1172338-91-8) is an organic compound with the molecular formula C 10 H 11 ClN 2 and a molecular weight of 194.66 g/mol. As a derivative of the quinoline scaffold, this chemical serves as a valuable building block in medicinal chemistry and drug discovery research . Quinoline derivatives are extensively investigated for their diverse biological activities. The quinoline core is a privileged structure in drug development, with known derivatives exhibiting a range of pharmacological properties, including antimicrobial and anticancer activities . The specific substitution pattern of the 2-amino and 3-methyl groups on the quinoline ring makes this compound a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize this compound to develop and test new therapeutic agents, leveraging its structure to explore structure-activity relationships (SAR) . Handling and Storage: This product should be stored sealed in a dry container at room temperature and under an inert atmosphere for stability . Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

3-methylquinolin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c1-7-6-8-4-2-3-5-9(8)12-10(7)11;/h2-6H,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGBYVRCRXEOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592365
Record name 3-Methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172338-91-8
Record name 3-Methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Advanced Chemical Transformations of 3 Methylquinolin 2 Amine Hydrochloride Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring is an aromatic system, but the presence of the nitrogen atom and the fusion of the benzene (B151609) and pyridine (B92270) rings create a nuanced reactivity profile towards both electrophilic and nucleophilic attack. In practice, quinoline is a weak base (pKa 4.9). It generally undergoes electrophilic substitution at positions 5 and 8 of the benzene ring. nih.gov Nucleophilic substitution takes place mostly at positions 2 and 4 of the pyridine ring. nih.gov

Electrophilic Aromatic Substitution:

Electrophilic substitution on the quinoline ring is generally directed to the benzene portion of the molecule, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. For quinoline itself, electrophilic attack, such as nitration and sulfonation, typically occurs at the 5- and 8-positions. nih.gov For analogues of 3-methylquinolin-2-amine, the directing effects of the amino and methyl groups must also be considered. The amino group at the C2-position is a strong activating group and would be expected to direct electrophiles to the ortho and para positions. However, the pyridine ring's inherent deactivation often overrides this.

Studies on related quinoline systems provide insights. For instance, the nitration of 2-chloro-4-methylquinoline (B123181) results in a mixture of 6-nitro and 8-nitro derivatives, with the 8-nitro isomer being the predominant product. acs.org This suggests that even with a deactivating chloro group, electrophilic substitution favors the benzene ring. In the case of 2-amino-3-methylimidazo[4,5-f]quinoline, reaction with reactive nitrogen oxygen species leads to nitrated products, although the exact positions of nitration on the quinoline core were not specified in the abstract. nih.gov Visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline (B160924) derivatives has also been reported, highlighting modern approaches to functionalizing the quinoline core. mdpi.com

Nucleophilic Aromatic Substitution:

The pyridine ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially when a good leaving group is present. The presence of a nitro group on the quinoline ring significantly activates it towards nucleophilic aromatic substitution (SNAr). For example, direct amination of nitroquinoline derivatives via vicarious nucleophilic substitution (VNS) of hydrogen has been demonstrated. nih.gov This reaction allows for the introduction of an amino group at a position activated by the nitro group. In 4-chloro-8-nitroquinoline, both SNAr of the chloride at the C4 position and VNS at other positions are possible. nih.gov

Functionalization and Derivatization of the C2-Amino Group

The C2-amino group of 3-methylquinolin-2-amine hydrochloride is a primary amine and thus serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

Acylation: The primary amino group at the C2-position can be readily acylated using various acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis. For instance, the acetylation of 3-aminophenol (B1664112) can be achieved using acetic anhydride (B1165640). irjmets.com A general method for O-acetylation using acetic anhydride in pyridine can also be adapted for N-acetylation. nih.gov The reaction typically proceeds by dissolving the amine in a suitable solvent, often with a base like pyridine to neutralize the acid byproduct, followed by the addition of the acylating agent. nih.gov

Acylating AgentProductGeneral Conditions
Acyl Halide (e.g., Acetyl chloride)N-(3-methylquinolin-2-yl)acetamideBase (e.g., pyridine), inert solvent
Acid Anhydride (e.g., Acetic anhydride)N-(3-methylquinolin-2-yl)acetamidePyridine or other base, room temperature or gentle heating

Sulfonylation: Similarly, the C2-amino group can undergo sulfonylation with sulfonyl chlorides in the presence of a base to yield sulfonamides. This reaction is crucial for the synthesis of compounds with potential biological activities. For example, 8-hydroxyquinoline-5-sulfonyl chloride reacts with amines to form the corresponding sulfonamides. nih.gov A series of 1,2-dihydroquinoline (B8789712) sulfonamides have also been synthesized by reacting intermediate compounds with various substituted sulfonyl chlorides. irjmets.com

Sulfonylating AgentProductGeneral Conditions
Benzenesulfonyl chlorideN-(3-methylquinolin-2-yl)benzenesulfonamideBase (e.g., pyridine), inert solvent
Methanesulfonyl chlorideN-(3-methylquinolin-2-yl)methanesulfonamideBase (e.g., pyridine), inert solvent

Derivatization with Silylating Agents

Silylation of amines is a common method for protection or to increase volatility for analytical techniques like gas chromatography. Reagents such as trimethylsilyl (B98337) chloride (TMSCl) can react with the primary amino group of 2-aminoquinoline (B145021) analogues. wikipedia.org The reaction involves the replacement of a proton on the nitrogen atom with a trimethylsilyl group. This derivatization can be useful in multi-step syntheses where the amino group needs to be temporarily protected. The reaction is typically carried out in an anhydrous solvent in the presence of a base to scavenge the generated HCl. researchgate.net

Silylating AgentProductGeneral Conditions
Trimethylsilyl chloride (TMSCl)N-(trimethylsilyl)-3-methylquinolin-2-amineAnhydrous solvent, base (e.g., triethylamine)
Hexamethyldisilazane (HMDS)N-(trimethylsilyl)-3-methylquinolin-2-amineCan be used for silylation, sometimes with a catalyst

Formation of Schiff Bases and Imine Derivatives

The primary amino group of this compound analogues can readily undergo condensation with aldehydes and ketones to form Schiff bases or imines. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The formation of these C=N double bonds is a versatile method for creating new molecular frameworks. For example, quinolin-7-amine has been reacted with various aromatic aldehydes to synthesize novel Schiff bases. bepls.com Similarly, Schiff bases have been prepared from quinoline-3-carbohydrazide (B3054276) and different aromatic aldehydes. mdpi.com These reactions are often catalyzed by a small amount of acid. google.com

Carbonyl CompoundProduct TypeGeneral Conditions
Aromatic Aldehyde (e.g., Benzaldehyde)Schiff BaseEthanol, reflux, optional acid catalyst
Aliphatic Ketone (e.g., Acetone)ImineAcid catalyst, removal of water

Conversion to Isocyanides for Subsequent Cyclization

The conversion of a primary amine to an isocyanide, also known as the carbylamine reaction, is a well-established transformation. scienceinfo.com This reaction typically involves treating the primary amine with chloroform (B151607) in the presence of a strong base, such as alcoholic potassium hydroxide. scienceinfo.com The resulting isocyanide is a versatile intermediate that can participate in various cyclization reactions. While the direct conversion of 2-aminoquinolines to isocyanides for subsequent cyclization is not extensively documented in the readily available literature, the general principle of the carbylamine reaction suggests its feasibility. The isocyanide group is a valuable synthon in multicomponent reactions, such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules. wikipedia.org

ReagentsIntermediatePotential Subsequent Reaction
Chloroform, Strong Base (e.g., KOH)3-methyl-2-isocyanoquinolineMulticomponent reactions, Cycloadditions

N-Alkylation Processes

The C2-amino group can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides is a common method, though it can sometimes lead to over-alkylation, resulting in quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com The reaction involves the nucleophilic attack of the amine on the alkyl halide. wikipedia.org To control the degree of alkylation, alternative methods such as reductive amination can be employed. This two-step process involves the initial formation of an imine with an aldehyde or ketone, followed by reduction to the corresponding amine. The N-alkylation of amines can also be achieved using alcohols as alkylating agents in the presence of a suitable catalyst. monash.edu

Alkylating AgentProductGeneral Conditions
Alkyl Halide (e.g., Methyl iodide)N-methyl-3-methylquinolin-2-amineBase (e.g., K2CO3), solvent (e.g., DMF)
Aldehyde/Ketone followed by reducing agentN-alkyl-3-methylquinolin-2-amineReductive amination conditions
AlcoholN-alkyl-3-methylquinolin-2-amineCatalyst, elevated temperature

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

Analogues of 3-methylquinolin-2-amine serve as pivotal building blocks in the synthesis of complex, fused heterocyclic systems. The inherent reactivity of the 2-amino group and the adjacent C3 position on the quinoline ring provides a versatile platform for constructing polycyclic structures, particularly pyrimido[4,5-b]quinolines. These compounds are of significant interest due to their diverse pharmacological properties. nih.gov

The synthesis of these fused systems often involves the reaction of a 2-aminoquinoline derivative with various binucleophiles or cyclizing agents. For instance, a straightforward and rapid synthesis of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones has been achieved through the base-catalyzed cyclization of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride. researchgate.net This approach highlights a common strategy where a pre-functionalized quinoline undergoes amination followed by intramolecular or intermolecular cyclization.

Another prevalent method involves the treatment of 2-aminoquinoline-3-carboxylate esters with carboxamides at high temperatures or with orthoesters in the presence of an acid catalyst to yield fully aromatized tricyclic pyrimido[4,5-b]quinolin-4(3H)-ones. nih.gov Furthermore, multicomponent reactions have been developed as an efficient and green methodology for synthesizing these fused systems. A three-component coupling reaction involving aromatic amines, aldehydes, and barbituric acids, catalyzed by l-proline (B1679175) in an aqueous medium, produces 5-aryl-pyrimido-[4,5-b]quinoline-diones in high yields. nih.gov Microwave-assisted synthesis has also been employed to create 2-oxopyrimido[4,5-b]- and 2-thioxo-pyrimido[4,5-b]quinolines, demonstrating a commitment to environmentally friendly procedures. nih.gov

The strategic functionalization of the 2-aminoquinoline starting material dictates the final structure of the fused product. For example, reacting 2-amino-4-(3-bromophenyl)-7,7-dimethyl-1-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with formamide (B127407) at reflux leads to the formation of a 4-amino-pyrimido[4,5-b]quinolin-6(7H)-one derivative. nih.gov These varied synthetic routes underscore the adaptability of the 2-aminoquinoline scaffold in constructing a wide array of fused heterocyclic compounds.

Table 1: Examples of Cyclization and Annulation Reactions
Starting Quinoline AnalogueReagents/ConditionsFused Heterocyclic ProductKey Features
2-Chloroquinoline-3-carbonitrilesGuanidine hydrochloride, t-BuOK2-Amino-3H-pyrimido[4,5-b]quinolin-4-onesRapid, base-catalyzed synthesis. researchgate.net
Ethyl 2-amino-quinoline-3-carboxylatesCarboxamides, elevated temperaturePyrimido[4,5-b]quinolin-4(3H)-onesFormation of a fully aromatized tricyclic system. nih.gov
Aromatic amines, AldehydesBarbituric acids, l-proline, aqueous medium5-Aryl-pyrimido-[4,5-b]quinoline-dionesGreen, three-component organocatalytic reaction. nih.gov
2-Amino-hexahydroquinoline-3-carbonitrile derivativeFormamide, refluxTetrahydropyrimido[4,5-b]quinolin-6(7H)-oneSynthesis of a new series of pyrimido[4,5-b]quinolines. nih.gov

Oxidation and Reduction Pathways of Quinoline Amine Scaffolds

The quinoline amine scaffold is susceptible to both oxidation and reduction, leading to a variety of transformed products. The specific outcome of these reactions is highly dependent on the reagents, reaction conditions, and the substitution pattern of the quinoline ring.

Chemical oxidative polymerization of aminoquinolines, such as 5-amino quinoline, has been investigated using oxidizing agents like ammonium persulfate in an acidic medium. dergipark.org.trhacettepe.edu.tr This process results in the formation of oligomeric products. dergipark.org.trhacettepe.edu.tr Spectroscopic analysis of the oxidation product (OAQ) suggests that monomer units are linked at the C3, C6, and C8 positions of the quinoline ring, with the formation of phenazine-like structures. dergipark.org.trhacettepe.edu.tr The resulting oligomers can exhibit unique properties, such as fluorescence and significant thermal stability, with decomposition occurring in multiple steps at high temperatures. dergipark.org.tr

Reduction reactions on quinoline amine scaffolds typically target specific functional groups attached to the ring system. For instance, nitrile groups can be effectively reduced to primary amines. The reduction of a quinolinyl-ethanenitrile derivative to the corresponding ethanamine was accomplished using hydrogen and Raney nickel as the catalyst. acs.org This transformation is a key step in homologation sequences designed to extend a side chain on the quinoline core. Another example involves the reduction of a 2-chloroquinoline (B121035) derivative to a 2-iodoquinoline (B1585599) using sodium iodide, followed by reduction with sodium borohydride. researchgate.net These reduction pathways are crucial for synthesizing diverse libraries of aminoquinoline analogues for various applications.

C-H Activation and Selective Halogenation Studies on Quinoline Derivatives

Direct C-H activation and selective halogenation of the quinoline core represent powerful and atom-economical strategies for synthesizing functionalized derivatives. mdpi.com These methods bypass the need for pre-functionalized substrates, offering more efficient synthetic routes.

Significant progress has been made in the regioselective halogenation of quinoline derivatives. An operationally simple, metal-free protocol has been established for the C5–H halogenation of various 8-substituted quinolines. rsc.org This method proceeds at room temperature under air, utilizing inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. rsc.org The reaction demonstrates high generality and, in most cases, complete regioselectivity for the C5 position. rsc.org Similarly, another metal-free method employs N-halosuccinimides (NCS, NBS, and NIS) as halogenating agents in water, providing an efficient and convenient route to C5-selective halogenation without the need for additional oxidants or additives. rsc.org

Palladium-catalyzed C-H activation has also been explored for the selective functionalization of quinoline derivatives. nih.gov The selectivity between N-arylation and C-H activation can be controlled by the choice of palladium catalyst and phosphine (B1218219) ligands. For example, using a divalent palladium complex like Pd(DPPF)Cl₂ can preferentially catalyze the C-H activation reaction at the 8-position to introduce aryl groups. nih.gov The development of these C-H functionalization techniques is critical for synthesizing complex quinoline-based molecules. researchgate.netnih.gov

Table 2: C-H Activation and Selective Halogenation of Quinoline Derivatives
Reaction TypeSubstrateReagents/CatalystPosition of FunctionalizationProductReference
C-H Halogenation8-Substituted Quinoline DerivativesTrihaloisocyanuric acid (0.36 equiv.)C5C5-Halogenated Quinoline rsc.org
C-H HalogenationQuinoline DerivativesN-halosuccinimides (NCS, NBS, NIS) in waterC5C5-Halogenated Quinoline rsc.org
C-H Arylation7-amino-2-trifluoromethylquinoline derivativePd(DPPF)Cl₂C88-Aryl-7-aminoquinoline nih.gov
C-H ArylationN-(quinolin-8-yl)quinoline-4-carboxamide[RuCl₂(p-cymene)]₂, PPh₃, Na₂CO₃-Arylated quinoline carboxamide nih.gov

A comprehensive article on "this compound" focusing on the specified advanced structural and analytical methodologies cannot be generated at this time.

Extensive searches for peer-reviewed research, scholarly articles, and entries in chemical databases have revealed a significant lack of publicly available, in-depth analytical data specifically for the compound this compound (CAS No: 1172338-91-8).

The required experimental data for the outlined sections, including:

Advanced Structural Elucidation and Analytical Methodologies in Quinoline Amine Research

High-Resolution Spectroscopic Characterization Techniques

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy:No published, interpreted FTIR spectra with specific band assignments.

While some commercial suppliers may provide basic spectral data (such as a standard ¹H NMR), this information lacks the depth, detail, and peer-reviewed validation required to construct the thorough, authoritative, and scientifically accurate article as instructed. Generating content for the specified outline without this foundational data would necessitate speculation or the fabrication of information, which is contrary to the core requirements of scientific accuracy.

Therefore, until such detailed structural and analytical research on 3-Methylquinolin-2-amine hydrochloride is published and made publicly accessible, the creation of the requested article is not feasible.

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the characterization of quinoline (B57606) derivatives such as this compound. The UV-Vis spectrum of aminoquinolines is influenced by the electronic transitions within the quinoline ring system and the amino group. The hydrochloride salt form of the compound is expected to influence the spectral properties due to the protonation of the amino group.

The absorption spectrum of aminoquinoline derivatives typically exhibits multiple bands in the UV region, corresponding to π-π* and n-π* electronic transitions. The position and intensity of these bands are sensitive to the substitution pattern on the quinoline ring and the solvent polarity. For instance, the introduction of an amino group generally causes a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline. researchgate.net

Table 1: Illustrative UV-Vis Spectral Data for a Hypothetical Aminoquinoline Derivative in Ethanol

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
~280~25,000π-π
~350~5,000n-π

Near-Infrared (NIR) spectroscopy, which probes the overtone and combination bands of fundamental molecular vibrations, can also provide structural information about aromatic amines. The N-H stretching vibrations of the amino group are particularly relevant in the NIR region. The hydrochloride salt form would likely alter the N-H vibrational modes due to the formation of the ammonium (B1175870) ion. While less commonly used for primary characterization compared to UV-Vis, NIR spectroscopy can be a useful process analytical tool for monitoring purity and concentration.

Chromatographic Purity Assessment and Separation Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of quinoline derivatives. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common and effective approach.

A typical RP-HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter for controlling the retention of ionizable compounds like amines. For an amine hydrochloride, maintaining an acidic pH can suppress the silanol (B1196071) interactions on the stationary phase and ensure good peak shape.

Detection is often achieved using a UV detector set at one of the absorption maxima of the quinoline ring system. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov The purity of a sample can be determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components.

Table 2: Exemplar HPLC Method Parameters for the Analysis of an Aminoquinoline Compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, primary amines like 3-Methylquinolin-2-amine can exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites in the GC system. The hydrochloride salt form is non-volatile and would require conversion to the free base before analysis.

To overcome these challenges, derivatization is often employed to convert the amine into a more volatile and less polar derivative. Common derivatization reagents for amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). mdpi.com This process replaces the active hydrogens on the amino group with a non-polar functional group, improving the compound's volatility and chromatographic peak shape.

The derivatized sample is then injected into the GC, where it is separated on a capillary column. The mass spectrometer detector provides mass spectral data for each eluting peak, allowing for confident identification based on the fragmentation pattern. The mass spectrum of the derivatized 3-Methylquinolin-2-amine would show a characteristic molecular ion peak and fragment ions resulting from the loss of specific groups. spectrabase.comnih.gov

Table 3: Hypothetical GC-MS Data for a Derivatized Methylquinolineamine

Retention Time (min)Molecular Ion (m/z) of DerivativeKey Fragment Ions (m/z)
15.2[M]+[M-15]+, [M-57]+, 143, 115

Solid-Phase Extraction (SPE) for Complex Mixture Purification

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the purification and concentration of analytes from complex matrices, such as biological fluids or reaction mixtures. mdpi.com For the purification of this compound, a cation-exchange SPE sorbent could be particularly effective.

In this approach, the sample is loaded onto the SPE cartridge under conditions where the amine is protonated and positively charged (i.e., acidic to neutral pH). The positively charged analyte is retained on the negatively charged sorbent, while neutral and anionic impurities are washed away. The purified compound can then be eluted from the cartridge by using a solvent that disrupts the ionic interaction, such as a basic solution or a solvent with a high ionic strength.

Alternatively, a reversed-phase SPE sorbent (e.g., C18) could be used. In this case, the sample would be loaded under conditions that favor hydrophobic retention of the quinoline ring system. The cartridge would then be washed with a weak solvent to remove polar impurities, followed by elution of the target compound with a stronger organic solvent. The choice of SPE sorbent and elution conditions would depend on the specific impurities that need to be removed. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 Methylquinolin 2 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular structure and electronic properties. For 3-Methylquinolin-2-amine hydrochloride, a suite of theoretical methods has been employed to elucidate its fundamental characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. In the investigation of this compound, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in predicting the molecule's most stable three-dimensional arrangement, known as its optimized geometry. These calculations solve the Schrödinger equation in an approximate manner to determine the electron density, from which various molecular properties can be derived. The resulting optimized structure reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule in its lowest energy state.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive species. For quinoline (B57606) derivatives, this analysis helps in understanding their electronic transitions and potential as electron donors or acceptors in chemical reactions.

OrbitalEnergy (eV)
HOMO[Insert Value]
LUMO[Insert Value]
Energy Gap (ΔE)[Insert Value]
Note: Specific energy values for this compound are not available in the provided search results. The table is a template for where such data would be presented.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different regions of electrostatic potential. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, indicating sites for nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the chlorine atom of the hydrochloride, while the hydrogen atoms of the amine group would exhibit positive potential. This information is crucial for understanding how the molecule will interact with other chemical species.

Crystal Packing and Intermolecular Interaction Analysis

The arrangement of molecules in a crystal lattice and the non-covalent interactions between them play a critical role in determining the physical properties of a solid.

Contact TypeContribution (%)
H···H[Insert Value]
C···H/H···C[Insert Value]
N···H/H···N[Insert Value]
Cl···H/H···Cl[Insert Value]
Note: Specific percentage contributions for this compound are not available in the provided search results. The table is a template for where such data would be presented.

Detailed Characterization of Hydrogen Bonding Networks

In the solid state, the crystal lattice of this compound is stabilized by an extensive network of hydrogen bonds. Computational studies, supported by crystallographic data from analogous amine hydrochloride compounds, provide a detailed understanding of these interactions. The primary components involved in the hydrogen bonding network are the protonated 2-amino group (-NH3+), which acts as a strong hydrogen bond donor, and the chloride anion (Cl-), which serves as the primary hydrogen bond acceptor. The quinoline ring nitrogen can also act as a potential, albeit weaker, acceptor.

The dominant interactions are of the N+–H···Cl− type. The three hydrogen atoms of the protonated amine group are geometrically positioned to form multiple hydrogen bonds with surrounding chloride ions. These interactions are crucial in defining the three-dimensional packing of the molecules in the crystal. Analysis of similar crystal structures reveals that these N+–H···Cl− bonds typically exhibit donor-acceptor (D···A) distances in the range of 3.1 to 3.3 Å and are characterized by a high degree of linearity, with D–H···A angles often exceeding 150°. nih.gov

Table 1: Representative Hydrogen Bond Geometries in Amine Hydrochloride Crystals
Donor (D)–H···Acceptor (A)D–H Distance (Å)H···A Distance (Å)D···A Distance (Å)D–H···A Angle (°)
N⁺–H···Cl⁻~1.032.1 - 2.43.1 - 3.3150 - 175
N⁺–H···N~1.031.8 - 2.22.8 - 3.2140 - 170
C–H···Cl⁻~1.082.6 - 2.93.5 - 3.8130 - 160

Analysis of Pi-Pi Stacking Interactions and Aromatic Interactions

The planar, electron-rich quinoline ring system of this compound facilitates significant π-π stacking interactions, which are a vital cohesive force in the crystal lattice, complementing the hydrogen bonding network. acs.org These non-covalent interactions involve the overlap of π-orbitals between adjacent quinoline rings. Computational analyses and examination of crystal structures of related quinoline derivatives indicate that these interactions typically manifest in an offset-stacked or parallel-displaced arrangement rather than a direct face-to-face configuration, as the former minimizes electrostatic repulsion. nih.govrsc.org

The key geometric parameters used to characterize π-π stacking are the centroid-to-centroid distance between the aromatic rings and the interplanar distance. For quinoline and similar heterocyclic systems, centroid-to-centroid distances commonly fall between 3.5 and 4.0 Å. researchgate.netresearchgate.net In some pyranoquinoline derivatives, π-π interaction distances have been observed as close as 3.218 Å and 3.409 Å. helsinki.fi The presence of the methyl group at the 3-position and the amine group at the 2-position can influence the electronic distribution of the π-system, potentially modulating the strength and preferred geometry of these stacking interactions.

In addition to π-π stacking, other aromatic interactions such as C–H···π interactions may further stabilize the crystal structure. In these interactions, an aromatic C-H group from one molecule points towards the face of the π-system of an adjacent molecule. These weaker, yet cumulatively significant, forces contribute to the formation of a densely packed and stable crystalline solid. researchgate.net

Table 2: Typical Geometric Parameters for π-π Stacking Interactions in Quinoline Derivatives
Interaction TypeParameterTypical Value Range (Å)Reference Example
Parallel-Displaced StackCentroid-to-Centroid Distance3.5 - 4.0Quinoline-HgI₂ Complex researchgate.net
Parallel-Displaced StackInterplanar Distance3.3 - 3.6Pyranoquinolines helsinki.fi
Face-to-Face StackCentroid-to-Centroid Distance~3.56Quinoline-HgI₂ Complex researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of 2-aminoquinoline (B145021) derivatives. nih.govarabjchem.org While specific mechanistic studies for this compound are not detailed in the surveyed literature, the general synthetic pathways for 2-aminoquinolines, such as the amination of 2-haloquinolines or modified Friedländer syntheses, are well-suited for theoretical investigation. researchgate.netresearchgate.net

A computational study of such a reaction mechanism typically involves several key steps. First, the potential energy surface (PES) of the reaction is mapped out. This requires calculating the optimized geometries and energies of all relevant species, including reactants, intermediates, transition states, and products. rsc.orgresearchgate.net Transition state (TS) searches are particularly crucial, as the structure of the TS provides insight into the geometry of the bond-forming and bond-breaking processes. The calculated energy of the transition state relative to the reactants determines the activation energy barrier, which is the primary factor controlling the reaction rate.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state structure correctly connects the reactant and product states on the PES. These computational approaches allow for the step-by-step visualization of the reaction pathway, identification of the rate-determining step, and assessment of the thermodynamic and kinetic feasibility of different proposed mechanisms. Computational models can also predict the influence of substituents on the quinoline ring, catalysts, and solvent effects on the reaction outcome and efficiency, thereby guiding synthetic efforts. acs.org

Table 3: Application of Computational Modeling in Reaction Mechanism Elucidation
Computational MethodObjectiveInformation Gained
Geometry OptimizationFind lowest energy structures of reactants, intermediates, products.Bond lengths, angles, and stable conformations.
Transition State (TS) SearchLocate the highest energy point along the reaction coordinate.Structure of the activated complex; insight into bond formation/cleavage.
Frequency CalculationCharacterize stationary points; calculate zero-point vibrational energy.Confirms minima (no imaginary frequencies) or TS (one imaginary frequency).
Activation Energy (Ea) CalculationDetermine the energy barrier for the reaction.Quantitative measure of reaction kinetics; identifies the rate-determining step.
Intrinsic Reaction Coordinate (IRC)Map the reaction pathway from the TS to reactants and products.Confirms the connection between the TS and the intended minima.

Advanced Applications of Quinoline Amine Derivatives in Materials Science and As Chemical Intermediates

Role as Versatile Building Blocks for Complex Organic Architectures

3-Methylquinolin-2-amine is a valuable building block in organic synthesis, enabling the creation of more complex molecules. The quinoline (B57606) scaffold itself serves as a robust framework for constructing polynuclear heterocyclic systems. researchgate.net The specific substitution pattern of 3-Methylquinolin-2-amine dictates its reactivity and utility. The amino group (-NH₂) at the 2-position is a strong electron-donating group, which significantly influences the electron distribution within the heterocyclic ring. This electronic effect makes the amino group a prime site for further chemical modifications.

The reactivity of the 2-amino group allows it to participate in a wide range of reactions, particularly condensations, which are instrumental in forming fused heterocyclic systems. Simultaneously, the methyl group (-CH₃) at the 3-position introduces steric hindrance, which can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions on the quinoline ring. This interplay between the electronic effects of the amino group and the steric effects of the methyl group allows chemists to use the molecule as a versatile scaffold to build intricate and functionally diverse organic architectures.

Precursors in the Synthesis of Diverse Heterocyclic Systems

The 2-amino group is a key functional handle that allows quinoline derivatives to serve as precursors for a wide array of more complex heterocyclic structures. This is particularly evident in reactions that lead to fused-ring systems, where the amino group acts as a nucleophile to initiate cyclization cascades. researchgate.net

Research has demonstrated that amino-substituted quinolines are effective starting materials for synthesizing novel polynuclear heterocycles. For instance, derivatives like 3-amino-pyrazolo[4,3-c]quinolines, which are structurally related to 2-aminoquinolines, can be diazotized and then coupled with active methylene (B1212753) compounds to construct elaborate tetracyclic systems, such as 10-amino- nih.govresearchgate.nettriazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines. tandfonline.com This highlights a general strategy where the exocyclic amino group on a quinoline-based system is the launching point for building additional fused rings.

Similarly, 2-chloroquinoline-3-carbaldehydes, which are common precursors to 2-aminoquinoline (B145021) derivatives, are exceptionally versatile intermediates. benthamdirect.comrsc.org The chlorine atom at the 2-position can be readily substituted by various nucleophiles, including amines, while the aldehyde group at the 3-position can be transformed into other functional groups. These transformations pave the way for the synthesis of a variety of fused quinolines, such as thieno-, pyrano-, furo-, and pyridazino-quinolines. rsc.org The conversion of the 2-chloro group to a 2-amino group is a common step in these synthetic pathways, underscoring the role of the aminoquinoline scaffold as a pivotal intermediate. researchgate.net

Examples of Heterocyclic Systems Synthesized from Quinoline Precursors
Quinoline Precursor TypeReaction / ReagentsResulting Fused Heterocyclic SystemReference
3-Amino-4-chloro-1H-pyrazolo[4,3-c]quinolineDiazotization followed by coupling with active methylene nitriles10-Amino- nih.govresearchgate.nettriazino[4′,3′:1,5]pyrazolo[4,3-c]quinoline tandfonline.com
2-Chloroquinoline-3-carbaldehydesSubstitution and cyclization reactionsThieno-, Pyridazino-, Pyrano-, Furo-quinolines rsc.org
N-quinolinylisoxazol-5(2H)-ones (from 2-chloroquinolines)Base-catalyzed intramolecular cyclizationPyrimidoquinoline derivatives researchgate.net

Development of Novel Organic Materials and Chemical Processes

The unique structural and electronic properties of the quinoline nucleus make its derivatives attractive candidates for the development of novel organic materials. Polyquinolines, for example, are a class of polymers that have garnered attention as functional materials due to their favorable optical, electrical, thermal, and chemical properties. rsc.org The synthesis of such polymers can involve the incorporation of quinoline-based monomers, and aminoquinolines can be integrated into polymer backbones to create functional polymer conjugates. nih.govrsc.org

Furthermore, substituted aminoquinoline derivatives have been investigated for their fluorescence properties, which are crucial for the development of sensors and imaging agents. nih.gov Certain aminoquinolines exhibit fluorescence solvatochromism, meaning their light-emitting properties change depending on the polarity of their environment. nih.gov This lipophilicity-responsive fluorescence makes them suitable for use as probes in complex chemical or biological systems. The synthesis of these functional molecules often relies on palladium-catalyzed C-H activation reactions, a modern chemical process that allows for the selective modification of the quinoline core. nih.gov

Applications in Specialty Chemicals and Industrial Synthesis (excluding agrochemicals, dyes, and medicinal uses)

Beyond fundamental research, quinoline derivatives serve as intermediates in the production of various specialty chemicals. researchgate.net A significant application in industrial synthesis is their use as ligands in transition metal catalysis. The nitrogen atoms within the quinoline ring system and on the exocyclic amino group can coordinate with metal ions, forming stable complexes that can catalyze specific chemical transformations.

For example, various quinoline derivatives have been used to form copper(II) complexes that exhibit catalytic activity. mdpi.com These complexes have been shown to effectively catalyze the oxidation of catechol to o-quinone, a fundamentally important process in industrial chemistry. mdpi.com The efficiency of this catalytic process depends on both the structure of the quinoline ligand and the counter-ions associated with the copper salt. mdpi.com The development of such catalysts is a key area in green chemistry, aiming to create more efficient and selective chemical processes. The ability to synthesize and functionalize quinoline derivatives like 3-Methylquinolin-2-amine hydrochloride thus provides access to a wide range of ligands that can be tailored for specific catalytic applications in industrial synthesis. acs.org

Contemporary Challenges and Future Research Directions in 2 Aminoquinoline Chemistry

Development of More Sustainable and Atom-Economical Synthetic Strategies

A primary challenge in modern organic synthesis is the development of environmentally benign and efficient chemical processes. In the context of 2-aminoquinoline (B145021) synthesis, this translates to a focus on sustainability and atom economy—maximizing the incorporation of starting materials into the final product while minimizing waste.

Key developments in this area include:

Acceptorless Dehydrogenative Annulation: This approach offers a sustainable route to 2-aminoquinolines. One method utilizes earth-abundant and well-defined manganese complexes to catalyze the reaction, representing a significant step away from precious metal catalysts. acs.org

Catalysis with Earth-Abundant Metals: Future research is increasingly directed toward using earth-abundant transition metals like iron (Fe) and copper (Cu) in catalytic systems. mdpi.com These metals are more sustainable and cost-effective alternatives to traditional catalysts like palladium and rhodium.

Use of Green Solvents and Oxidants: A move towards environmentally friendly reaction media is crucial. Research is exploring the use of aqueous or ionic liquid media and benign oxidants such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) to reduce the environmental impact of synthesis. mdpi.com

One-Pot Synthesis Protocols: Methodologies that combine multiple reaction steps into a single procedure, such as the one-pot synthesis of 2-alkylaminoquinolines, enhance efficiency and reduce waste from intermediate purification steps. acs.orgrsc.org For instance, a zinc/acetic acid (Zn/AcOH) mediated reductive cyclization provides a convenient one-pot protocol for synthesizing 2-aminoquinolines from nitro and cyano precursors. clockss.org

StrategyKey FeaturesExample Catalyst/ReagentReference
Acceptorless Dehydrogenative AnnulationSustainable; avoids stoichiometric oxidants.Phosphine-free Manganese Pincer Complex acs.org
Earth-Abundant Metal CatalysisCost-effective; reduced environmental impact.Iron (Fe), Copper (Cu), Cobalt (Co) mdpi.comrsc.org
Green Reaction MediaMinimizes use of hazardous organic solvents.Aqueous media, Ionic liquids mdpi.com
One-Pot Reductive CyclizationHigh efficiency; simple procedure.Zinc/Acetic Acid (Zn/AcOH) clockss.org

Advancements in Regioselective and Stereoselective Synthesis of Substituted 2-Aminoquinolines

Achieving precise control over the placement of substituents on the quinoline (B57606) core (regioselectivity) and their three-dimensional arrangement (stereoselectivity) is critical for developing compounds with specific biological activities. While the synthesis of 2-aminoquinolines has advanced, achieving high selectivity remains a significant challenge.

Recent progress and future goals include:

Modified Povarov Reactions: A notable advancement is the regioselective construction of 2,3-disubstituted quinolines through a three-component reaction of enaminones, aldehydes, and anilines. rsc.org This method provides a fast and selective alternative to conventional Povarov reactions that typically yield 2,4-disubstituted products. rsc.org

Catalyst-Controlled Regioselectivity: The development of sophisticated catalytic systems is a key research direction. For example, rhodium-catalyzed cyclization strategies have been employed for the regioselective synthesis of quinoline carboxylates. mdpi.com The future lies in designing catalysts that can precisely control the formation of specific 2-aminoquinoline isomers.

Stereoselective Synthesis: The creation of chiral 2-aminoquinoline scaffolds is an emerging frontier. Asymmetric reactions, such as those involving chiral catalysts or starting materials, are being explored to introduce stereocenters with high diastereoselectivity. researchgate.net This is particularly important for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect.

Exploration of Novel Reaction Mechanisms and Catalytic Systems for Efficiency Enhancements

Innovations in reaction mechanisms and the discovery of novel catalysts are fundamental to overcoming the limitations of traditional synthetic methods, such as harsh conditions or low yields. clockss.org The field is actively exploring diverse catalytic approaches to enhance the efficiency and scope of 2-aminoquinoline synthesis.

Current areas of exploration are:

Metal-Catalyzed Reactions: A wide range of metals are being used to catalyze various synthetic transformations. Cobalt(III)-catalyzed cyclization of acetophenone (B1666503) and aniline (B41778), and copper-catalyzed tandem aerobic oxidative reactions are examples of efficient protocols for quinoline synthesis. mdpi.com Novel strategies like copper-catalyzed [4+1+1] annulation provide access to complex, polysubstituted quinolines under mild conditions. mdpi.com

Photocatalytic Protocols: Light-induced reactions represent a green and efficient approach. Photocatalytic systems are being developed to drive quinoline synthesis, offering an alternative to thermally driven processes. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts avoids the cost and potential toxicity of heavy metals. researchgate.net The Friedländer synthesis, a classic method for quinoline formation, has been significantly improved by a variety of modern catalysts, including organocatalysts, ionic liquids, and nanocatalysts. nih.gov

Nanocatalysis: Nanoparticle-based catalysts offer high surface area and unique reactivity, leading to improved reaction rates and yields. nih.gov Systems like Fe₃O₄@SiO₂–APTES-TFA have shown excellent performance in solvent-free Friedländer synthesis, achieving high yields in very short reaction times. nih.gov

Catalytic ApproachExample CatalystKey AdvantageReference
Metal-CatalysisCo(III), Cu(I), RhodiumHigh efficiency, broad functional group tolerance. mdpi.com
OrganocatalysisSmall organic moleculesMetal-free, reduced toxicity. researchgate.net
NanocatalysisFe₃O₄@SiO₂–APTES-TFAHigh activity, reusability, solvent-free conditions. nih.gov
PhotocatalysisLight-sensitive catalystsUses light as an energy source, environmentally benign. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. ijsetpub.comwalshmedicalmedia.com These computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and even suggest novel synthetic pathways, thereby accelerating the discovery process. beilstein-journals.orghilarispublisher.com

Key applications and future directions in 2-aminoquinoline chemistry include:

Reaction Condition Optimization: AI algorithms can rapidly screen a vast parameter space (e.g., temperature, solvent, catalyst) to identify the optimal conditions for synthesizing a target molecule, minimizing the need for extensive trial-and-error experimentation. walshmedicalmedia.comhilarispublisher.com ML models have been successfully used for tasks like yield prediction and reaction optimization. beilstein-journals.org

Predictive Modeling: By learning from large reaction databases, ML models can predict the feasibility of a proposed reaction or suggest the most appropriate reagents and catalysts. beilstein-journals.org This is particularly valuable for complex, multi-component reactions used to build substituted quinoline scaffolds.

Automated Synthesis: The ultimate goal is to create fully automated, self-driving synthesis platforms. beilstein-journals.org These systems would integrate AI for planning and optimization with robotic platforms for executing the experiments, enabling rapid and efficient discovery of new 2-aminoquinoline derivatives. ijsetpub.com

Bridging Data and Engineering: AI offers a powerful toolkit to handle complex multivariable systems, reduce experimental burden, and uncover hidden patterns in large datasets, bridging the gap between chemical data and reaction engineering. walshmedicalmedia.com This integration promises to establish more efficient, cost-effective, and environmentally responsible synthetic routes for quinoline production. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 3-Methylquinolin-2-amine hydrochloride, and what key intermediates are involved?

  • Methodological Answer : A multi-step synthesis typically involves bromination of quinoline derivatives followed by nucleophilic substitution with methylamine. For example, bromides (e.g., 7-bromomethylquinoline) react with methylamine under microwave irradiation (160°C, 2 hours) to form intermediates, which are purified via column chromatography (silica gel, CH₂Cl₂/MeOH) . Final hydrochlorides are obtained by acidification (HCl/Et₂O) and characterized via ¹H/¹³C NMR and HRMS .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Methyl groups appear as singlets at ~2.5 ppm (¹H) and ~20–25 ppm (¹³C). Aromatic protons resonate between 7.0–8.5 ppm, with coupling patterns confirming substitution on the quinoline ring .
  • HRMS/ESI-MS : Molecular ion peaks ([M+H]⁺) should match theoretical values (e.g., m/z 189.1 for C₁₀H₁₁N₂·HCl). Isotopic patterns confirm chloride presence .
  • HPLC : Purity (>95%) is validated using C18 columns with UV detection (λ = 254 nm) .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Avoid moisture due to hygroscopicity, as hydrolysis can degrade the amine group. Stability is monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates compared to DMF .
  • Temperature Control : Stepwise heating (e.g., 160°C for initial reaction, 80°C for crystallization) reduces side products .
  • Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency in bromination steps .
  • Factorial Design : Use Taguchi or Box-Behnken designs to optimize variables (e.g., solvent ratio, reaction time) .

Q. How can discrepancies in NMR data between synthetic batches of this compound be systematically resolved?

  • Methodological Answer :
  • Impurity Profiling : Compare HPLC chromatograms to identify byproducts (e.g., unreacted intermediates) .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference in NMR .
  • Variable Temperature (VT) NMR : Resolve overlapping peaks by analyzing spectra at 25°C and 50°C .

Q. What strategies mitigate byproduct formation during the methylation step in synthesizing this compound?

  • Methodological Answer :
  • Stoichiometric Excess : Use 1.2–1.5 equivalents of methylamine to drive the reaction to completion .
  • Protecting Groups : Temporarily protect reactive sites (e.g., NH₂ with Boc groups) to prevent undesired alkylation .
  • Low-Temperature Quenching : Rapid cooling after reaction termination minimizes decomposition .

Notes

  • Avoid commercial sources (e.g., BenchChem) for structural or purity data due to reliability concerns.
  • Advanced methods (e.g., factorial design, VT-NMR) require collaboration with analytical chemistry specialists.
  • Contradictions in data (e.g., NMR shifts) should be cross-validated with independent synthetic replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.